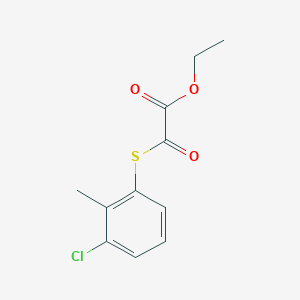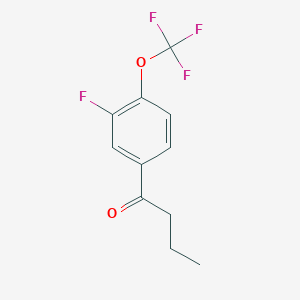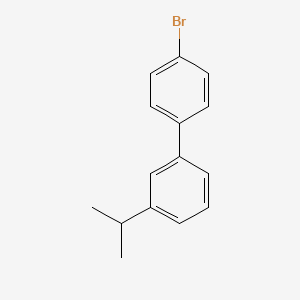
4-Bromo-3'-iso-propylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3’-iso-propylbiphenyl: is an organic compound belonging to the biphenyl family, characterized by the presence of a bromine atom at the 4th position and an iso-propyl group at the 3’ position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Bromo-3’-iso-propylbiphenyl can be achieved through several methods, including:
-
Suzuki-Miyaura Coupling Reaction:
Reagents: Aryl halides (such as 4-bromobiphenyl), boronic acids or esters, palladium catalyst, and a base.
Conditions: The reaction is typically carried out in an organic solvent like toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
-
Ullmann Reaction:
Reagents: Aryl halides, copper catalyst.
Conditions: High temperatures (150°C to 200°C) and often in the presence of a ligand to stabilize the copper catalyst.
Industrial Production Methods:
Industrial production of 4-Bromo-3’-iso-propylbiphenyl typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and mild reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at moderate temperatures (50°C to 100°C).
Products: Substituted biphenyl derivatives where the bromine atom is replaced by the nucleophile.
-
Oxidation Reactions:
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Conducted in acidic or basic aqueous solutions at elevated temperatures.
Products: Oxidized biphenyl derivatives, potentially forming biphenyl carboxylic acids or ketones.
-
Reduction Reactions:
Reagents: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Conditions: Typically performed in anhydrous solvents under an inert atmosphere.
Products: Reduced biphenyl derivatives, such as biphenyl alcohols or hydrocarbons.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and catalysis.
Biology and Medicine:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Utilized in the development of pharmaceuticals and bioactive compounds.
Industry:
- Applied in the production of advanced materials, such as liquid crystals and polymers.
- Used as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 4-Bromo-3’-iso-propylbiphenyl involves its interaction with specific molecular targets, depending on its application. For instance, in catalytic reactions, it may act as a ligand or substrate, facilitating the formation of new chemical bonds. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
- 4-Bromo-3’-methylbiphenyl
- 4-Bromo-3’-ethylbiphenyl
- 4-Bromo-3’-tert-butylbiphenyl
Comparison:
- Structural Differences: The primary difference lies in the nature of the substituent at the 3’ position (iso-propyl vs. methyl, ethyl, or tert-butyl).
- Reactivity: The size and steric hindrance of the substituent can influence the reactivity and selectivity of the compound in various chemical reactions.
- Applications: While all these compounds may be used in similar applications, the specific properties of 4-Bromo-3’-iso-propylbiphenyl, such as its steric bulk and electronic effects, may make it more suitable for certain reactions or applications .
Properties
IUPAC Name |
1-bromo-4-(3-propan-2-ylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br/c1-11(2)13-4-3-5-14(10-13)12-6-8-15(16)9-7-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERASXRMXMCMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
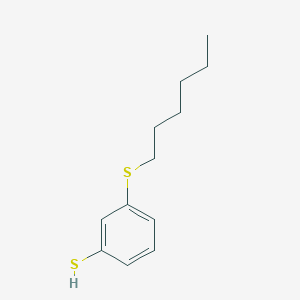

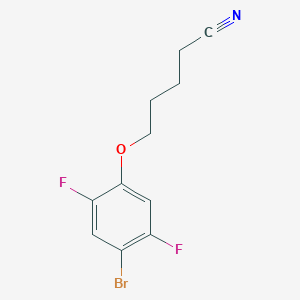
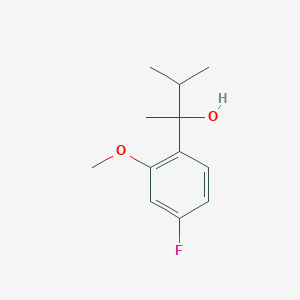
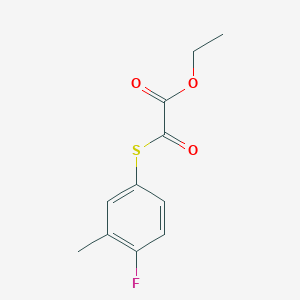
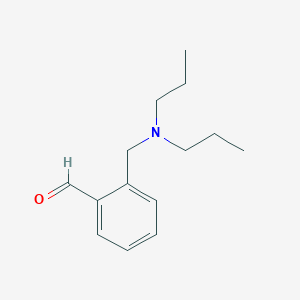
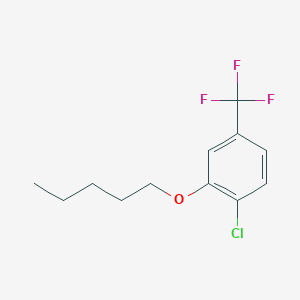
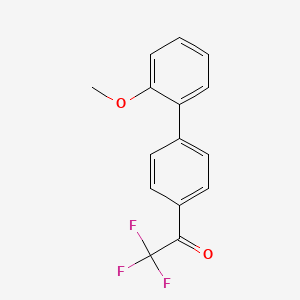
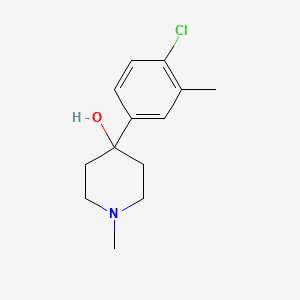
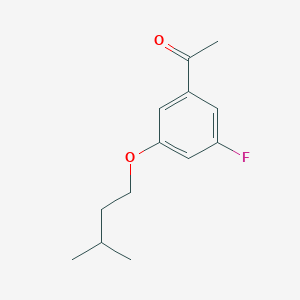

![1-(3,5-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7992170.png)
